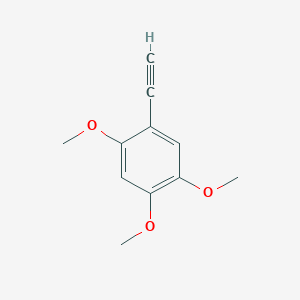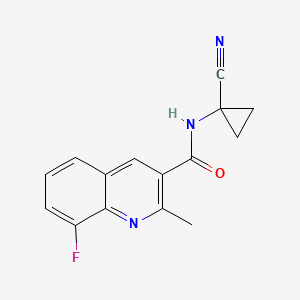![molecular formula C16H18F2N2O4 B2493159 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide CAS No. 899734-26-0](/img/structure/B2493159.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound is part of a broader class of organic compounds that feature complex molecular architectures, including spirocyclic elements and oxalamide functionalities. These structures are of significant interest due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
An efficient synthesis approach for similar compounds involves furan oxidative spirocyclization, highlighting the utility of this method in constructing spiro centers. This process is key for generating compounds with the 1,6-dioxaspiro[4.4]nonan-2-one motif, which is closely related to the compound (Chenlu Zhang & F. Nan, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, including NMR and crystallography. These studies provide insights into the 3D arrangements of atoms within the molecules and are essential for understanding their reactivity and physical properties.
Chemical Reactions and Properties
Compounds with oxalamide groups and spirocyclic structures exhibit a range of chemical reactivities, such as participation in acid-catalyzed rearrangements and reactions with nucleophiles. These reactions are crucial for further functionalization of the molecule and for its potential applications in synthetic chemistry.
Physical Properties Analysis
The physical properties of these compounds, including their melting points and solubilities, are influenced by their specific structural features, such as the presence of dioxaspiro motifs and fluorinated phenyl groups. These properties are important for determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the specific functional groups present in the molecule. The oxalamide moiety, for example, can engage in hydrogen bonding and other non-covalent interactions, affecting the compound's behavior in chemical reactions.
For a more detailed exploration of these topics, including specific methodologies, outcomes, and analyses, the following references provide in-depth information: (Chenlu Zhang & F. Nan, 2017), (V. Mamedov et al., 2016), and others.
Scientific Research Applications
Synthetic Approaches and Methodologies
A novel synthetic approach for the production of di- and mono-oxalamides through acid-catalyzed rearrangement offers a new pathway for creating anthranilic acid derivatives and oxalamides, demonstrating operational simplicity and high yields (Mamedov et al., 2016). This method exemplifies the potential for developing novel synthetic routes in organic chemistry.
Ligand Activities and Metal Complexes
Research on vic-dioxime ligands containing the 1,3-dioxolane ring highlights the synthesis and characterization of metal complexes with potential applications in coordination chemistry and materials science (Canpolat & Kaya, 2004). These findings offer insights into the design of metal-organic frameworks and catalytic systems.
Catalysis and Chemical Reactions
The development of copper/oxalic diamide-catalyzed coupling reactions showcases the effectiveness of N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand, leading to the synthesis of internal alkynes with great diversity (Chen et al., 2023). This research underscores the role of oxalamide derivatives in facilitating complex chemical transformations.
Structural Characterization and Applications
The synthesis and application of 1,6-dioxaspiro[4.4]nonan-2-one motifs in immunosuppressive compounds highlight the importance of structural characterization in drug discovery and development (Zhang & Nan, 2017). This work contributes to the understanding of spirocyclic compounds in medicinal chemistry.
Potential Biolubricant Synthesis
A study on the synthesis of novel compounds from oleic acid for potential biolubricant applications showcases the versatility of 1,4-dioxaspiro derivatives in creating environmentally friendly and sustainable materials (Kurniawan et al., 2017). This research emphasizes the importance of green chemistry in developing new materials.
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c17-10-3-4-13(12(18)7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUVJYYHWQUVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)
![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)
![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)
![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)